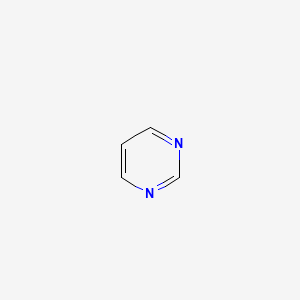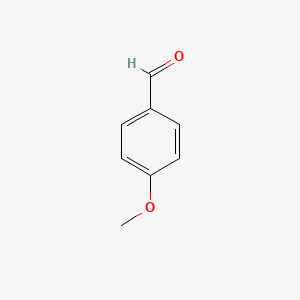![molecular formula C7H6BrN3S B7760851 6-bromo-5-methyl-1,4-dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B7760851.png)
6-bromo-5-methyl-1,4-dihydroimidazo[4,5-b]pyridine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-5-methyl-1,4-dihydroimidazo[4,5-b]pyridine-2-thione is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 5th position, and a thione group at the 2nd position of the imidazo[4,5-b]pyridine ring system. Imidazopyridines are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methyl-1,4-dihydroimidazo[4,5-b]pyridine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine derivatives with carbon disulfide and bromine in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes steps such as bromination, methylation, and cyclization under controlled conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6-bromo-5-methyl-1,4-dihydroimidazo[4,5-b]pyridine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Sulfoxides and sulfones are the major products formed during oxidation.
Reduction Products: Thiol derivatives are formed upon reduction of the thione group.
科学研究应用
6-bromo-5-methyl-1,4-dihydroimidazo[4,5-b]pyridine-2-thione has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science:
作用机制
The mechanism of action of 6-bromo-5-methyl-1,4-dihydroimidazo[4,5-b]pyridine-2-thione involves its interaction with specific molecular targets. The bromine and thione groups play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 6-bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridine-2-thione
- Imidazo[1,2-a]pyridines
- Imidazo[1,5-a]pyrimidines
Uniqueness
6-bromo-5-methyl-1,4-dihydroimidazo[4,5-b]pyridine-2-thione is unique due to the specific substitution pattern on the imidazopyridine ring. The presence of the bromine atom and the thione group imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and functional materials.
属性
IUPAC Name |
6-bromo-5-methyl-1,4-dihydroimidazo[4,5-b]pyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-3-4(8)2-5-6(9-3)11-7(12)10-5/h2H,1H3,(H2,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOILFGOWAYSAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=NC(=S)N2)N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2C(=NC(=S)N2)N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-Amino-4-(4-methylphenyl)-1,3-thiazol-3-ium-5-yl]acetate](/img/structure/B7760775.png)
![3-[6-(dimethylsulfamoyl)-3-methyl-1H-benzimidazol-3-ium-2-yl]propanoate](/img/structure/B7760776.png)



![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B7760810.png)







